N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-12-23-18-13-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWZAYUIUNTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C23H23N3O6S
- Molecular Weight: 533.648 g/mol
- CAS Number: 379249-66-8
Anticonvulsant Activity
Recent studies have indicated that similar compounds exhibit significant anticonvulsant properties. For instance, compounds containing a triazole nucleus have shown protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) in various animal models. The mechanism of action often involves modulation of voltage-gated sodium channels (VGSCs) and GABA receptors .
Mechanistic Insights
The biological activity of this compound is hypothesized to involve:
- GABAergic Modulation: Compounds with similar structures have been noted to interact with GABA receptors, enhancing inhibitory neurotransmission which is crucial for anticonvulsant effects.
- Sodium Channel Blockade: The inhibition of VGSCs is a common mechanism among anticonvulsant drugs, suggesting that this compound may share similar pathways .
In Vivo Studies
In vivo studies have demonstrated that derivatives of oxazepin compounds can significantly reduce seizure frequency and duration in rodent models. For example:
- A related compound showed an effective dose (ED50) of 15.2 mg/kg in the PTZ model, indicating strong anticonvulsant activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related benzodiazepine-like compounds revealed that modifications in the alkyl side chains significantly influenced their potency. For instance:
| Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|
| Compound A | 15.2 | VGSC Blockade |
| Compound B | 50.8 | GABA Modulation |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate. Studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, which are critical for achieving effective plasma concentrations.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary areas of research surrounding this compound is its antitumor activity. Studies have shown that derivatives of oxazepin compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could lead to new therapeutic strategies .
Pharmacology
Anti-inflammatory Properties
Preliminary studies suggest that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide exhibits anti-inflammatory effects. In vitro assays have demonstrated its capacity to inhibit pro-inflammatory cytokines, which could be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
Another promising application is in the field of antimicrobial research. The compound has shown effectiveness against a range of bacterial strains in laboratory settings. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research into creating biodegradable polymers incorporating this compound is ongoing .
Case Studies
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Critical steps include:
- Temperature/pH control during nucleophilic substitution to minimize side reactions (e.g., hydrolysis of the oxazepine ring) .
- Purification strategies such as column chromatography or recrystallization to isolate intermediates and the final product .
- Structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify regioselectivity and purity .
Optimization of solvent systems (e.g., dichloromethane for sulfonamide coupling) and inert atmospheres (e.g., nitrogen for moisture-sensitive steps) is also critical .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions may arise from overlapping signals (e.g., allyl protons vs. aromatic protons in ¹H NMR). Strategies include:
- 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations and resolve ambiguities .
- Isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) to simplify complex spectra .
- Computational validation using density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Basic: What analytical techniques are essential for confirming structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR for functional group identification and stereochemical analysis .
- Mass spectrometry : HRMS to confirm molecular formula and detect isotopic patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .
Advanced: What strategies optimize reaction yields in the sulfonamide coupling step?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
- Catalysis : Employ triethylamine or DMAP to accelerate coupling and reduce side reactions .
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) to control exothermicity and improve regioselectivity .
Post-reaction quenching with ice-water mixtures can precipitate the product for easier isolation .
Basic: What initial biological assays screen for therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Test activity against carbonic anhydrases or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Molecular docking : Preliminary in silico studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase) .
Advanced: How does the allyl substituent influence bioactivity compared to ethyl/benzyl analogs?
Methodological Answer:
- Solubility : Allyl groups enhance lipophilicity (logP ~2.8) compared to ethyl (logP ~2.5), improving membrane permeability .
- Binding interactions : Allyl’s π-electrons may form hydrophobic interactions with enzyme active sites, as shown in SAR studies of similar oxazepine derivatives .
- Metabolic stability : Allyl’s susceptibility to oxidation (vs. ethyl’s inertness) may shorten half-life in vivo, requiring prodrug strategies .
Basic: What stability profiles are documented under varying storage conditions?
Methodological Answer:
While specific data are limited for this compound, related sulfonamide-oxazepines show:
- Thermal stability : Decomposition >150°C, requiring storage at −20°C in amber vials .
- Photostability : Susceptibility to UV degradation; recommend light-protected containers .
- Hydrolytic stability : Suspend in anhydrous DMSO or ethanol to prevent oxazepine ring hydrolysis .
Advanced: What computational methods predict binding modes with target enzymes?
Methodological Answer:
- Molecular dynamics (MD) simulations : GROMACS/AMBER to model protein-ligand interactions over 100-ns trajectories .
- Free-energy perturbation (FEP) : Calculate binding free energies for mutant vs. wild-type enzymes .
- QM/MM hybrid methods : Assess electronic interactions (e.g., sulfonamide’s hydrogen bonding with catalytic residues) .
Basic: How does the sulfonamide group affect physicochemical properties?
Methodological Answer:
- Acidity : Sulfonamide protons (pKa ~10) enable salt formation with amines, enhancing aqueous solubility .
- Hydrogen bonding : The SO₂NH group participates in strong H-bonds with enzyme active sites, critical for inhibitory activity .
- Crystallinity : Sulfonamides often form stable crystals, aiding X-ray diffraction studies for structural validation .
Advanced: How is the proposed enzyme inhibition mechanism validated experimentally?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Site-directed mutagenesis : Modify putative binding residues (e.g., His64 in carbonic anhydrase) to confirm interaction sites .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
